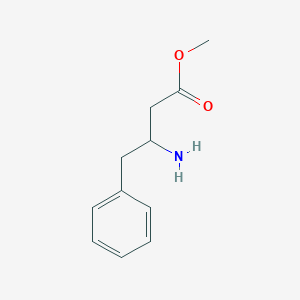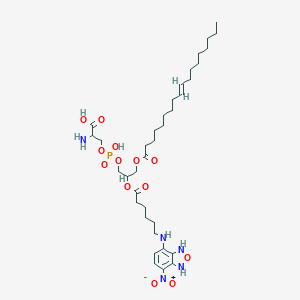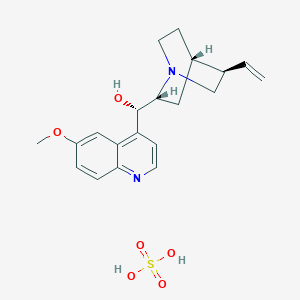
Imidazo(2,1-b)thiazole, 5,6-dihydro-3-(5-bromo-2-propoxyphenyl)-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazo(2,1-b)thiazole, 5,6-dihydro-3-(5-bromo-2-propoxyphenyl)-, monohydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of Imidazo(2,1-b)thiazole, 5,6-dihydro-3-(5-bromo-2-propoxyphenyl)-, monohydrochloride involves the inhibition of various enzymes and proteins involved in cellular processes. For instance, it has been shown to inhibit the activity of protein kinase C (PKC), which plays a crucial role in cell signaling and regulation. It has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Imidazo(2,1-b)thiazole, 5,6-dihydro-3-(5-bromo-2-propoxyphenyl)-, monohydrochloride have been extensively studied. It has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. Moreover, this compound has been found to modulate the expression of various genes involved in the regulation of cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Imidazo(2,1-b)thiazole, 5,6-dihydro-3-(5-bromo-2-propoxyphenyl)-, monohydrochloride in lab experiments include its high potency, selectivity, and low toxicity. It is also relatively easy to synthesize and purify. However, the limitations of using this compound include its low solubility in aqueous solutions, which may affect its bioavailability and efficacy in certain experiments.
Orientations Futures
There are several future directions for the research on Imidazo(2,1-b)thiazole, 5,6-dihydro-3-(5-bromo-2-propoxyphenyl)-, monohydrochloride. One potential direction is to investigate its potential applications in drug development, particularly for the treatment of cancer, viral infections, and inflammatory diseases. Another direction is to explore its use as a fluorescent probe for the detection of other biomolecules in biological systems. Moreover, further studies are needed to elucidate the mechanism of action of this compound and its potential interactions with other cellular components.
Méthodes De Synthèse
The synthesis method of Imidazo(2,1-b)thiazole, 5,6-dihydro-3-(5-bromo-2-propoxyphenyl)-, monohydrochloride involves the reaction of 5-bromo-2-propoxyaniline with 2-aminothiophenol in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to obtain the monohydrochloride salt form of the compound. This synthesis method has been optimized for high yield and purity and has been used in various research studies.
Applications De Recherche Scientifique
Imidazo(2,1-b)thiazole, 5,6-dihydro-3-(5-bromo-2-propoxyphenyl)-, monohydrochloride has been extensively studied for its potential applications in various fields of scientific research. It has been found to have anticancer, antimicrobial, and anti-inflammatory properties. It has also been shown to inhibit the growth of certain viruses, such as the human immunodeficiency virus (HIV) and the hepatitis C virus (HCV). Moreover, this compound has been used as a fluorescent probe for the detection of metal ions in biological systems.
Propriétés
Numéro CAS |
130623-64-2 |
|---|---|
Nom du produit |
Imidazo(2,1-b)thiazole, 5,6-dihydro-3-(5-bromo-2-propoxyphenyl)-, monohydrochloride |
Formule moléculaire |
C14H16BrClN2OS |
Poids moléculaire |
375.7 g/mol |
Nom IUPAC |
3-(5-bromo-2-propoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole;hydrochloride |
InChI |
InChI=1S/C14H15BrN2OS.ClH/c1-2-7-18-13-4-3-10(15)8-11(13)12-9-19-14-16-5-6-17(12)14;/h3-4,8-9H,2,5-7H2,1H3;1H |
Clé InChI |
AXGGWHLXXHCTPZ-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=C(C=C1)Br)C2=CSC3=NCCN23.Cl |
SMILES canonique |
CCCOC1=C(C=C(C=C1)Br)C2=CSC3=NCCN23.Cl |
Autres numéros CAS |
130623-64-2 |
Synonymes |
Imidazo(2,1-b)thiazole, 5,6-dihydro-3-(5-bromo-2-propoxyphenyl)-, mono hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-Amino-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboxylic acid](/img/structure/B148681.png)







![[(1R,2E,8S,10R,11S)-6-(Acetyloxymethyl)-11-hydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] (E)-2-methylbut-2-enoate](/img/structure/B148709.png)